molecular formula C15H13N3O B14537831 2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine CAS No. 62366-11-4

2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine

Cat. No.: B14537831
CAS No.: 62366-11-4
M. Wt: 251.28 g/mol
InChI Key: VTUBGBAZKAVKJF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine is an organic compound that features a pyrazole ring substituted with a methoxyphenyl group and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine can be achieved through several methods. One common approach involves the reaction of 4-methoxyphenylhydrazine with 2-acetylpyridine under acidic conditions to form the corresponding hydrazone. This intermediate is then cyclized to form the pyrazole ring .

Another method involves the use of Suzuki-Miyaura coupling reactions, where a boronic acid derivative of 4-methoxyphenyl is coupled with a halogenated pyridine derivative in the presence of a palladium catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch reactions using the aforementioned synthetic routes. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The hydrogen atoms on the pyrazole and pyridine rings can be substituted with various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like halogens and alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group yields a hydroxyl derivative, while reduction of a nitro group yields an amine derivative.

Scientific Research Applications

2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine involves its interaction with specific molecular targets. For instance, in medicinal applications, it may bind to enzyme active sites or receptor proteins, modulating their activity. The methoxyphenyl group can enhance binding affinity through hydrophobic interactions, while the pyrazole and pyridine rings can participate in hydrogen bonding and π-π stacking interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-(4-Methoxyphenyl)-1H-pyrazol-1-yl]pyridine is unique due to the presence of both the methoxyphenyl and pyridine rings, which confer a combination of electronic and steric properties that enhance its utility in various applications. The methoxy group provides electron-donating effects, while the pyridine and pyrazole rings offer multiple sites for functionalization and interaction with biological targets.

Properties

CAS No.

62366-11-4

Molecular Formula

C15H13N3O

Molecular Weight

251.28 g/mol

IUPAC Name

2-[3-(4-methoxyphenyl)pyrazol-1-yl]pyridine

InChI

InChI=1S/C15H13N3O/c1-19-13-7-5-12(6-8-13)14-9-11-18(17-14)15-4-2-3-10-16-15/h2-11H,1H3

InChI Key

VTUBGBAZKAVKJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=NN(C=C2)C3=CC=CC=N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.